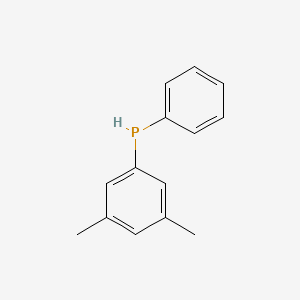

(3,5-Dimethylphenyl)(phenyl)phosphine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H15P |

|---|---|

Molecular Weight |

214.24 g/mol |

IUPAC Name |

(3,5-dimethylphenyl)-phenylphosphane |

InChI |

InChI=1S/C14H15P/c1-11-8-12(2)10-14(9-11)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3 |

InChI Key |

ILGFAWOHOKZULR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)PC2=CC=CC=C2)C |

Origin of Product |

United States |

Contextual Overview of 3,5 Dimethylphenyl Phenyl Phosphine in Organophosphorus Chemistry Research

Significance of Phosphine (B1218219) Ligands in Modern Synthesis and Catalysis Research

Phosphine ligands are indispensable tools in contemporary chemistry, primarily due to their critical role in homogeneous catalysis. nih.gov These organophosphorus compounds, with the general formula PR₃, function as ligands that coordinate to a metal center, forming a metal-phosphine complex. nih.gov The significance of these ligands stems from their unique ability to modulate the electronic and steric properties of the metal catalyst. nih.gov This fine-tuning of the catalyst's environment is crucial for controlling the reactivity, selectivity, and efficiency of a wide array of chemical reactions. nih.gov

Phosphines are two-electron donor, L-type ligands that form a coordinate covalent bond with a metal through the lone pair of electrons on the phosphorus atom. tcichemicals.com The electronic properties of the phosphine ligand, specifically its ability to donate electron density to the metal, can be systematically altered by changing the organic substituents (R groups) attached to the phosphorus. Electron-rich phosphines can enhance the catalytic activity of a metal center in certain reactions, such as the oxidative addition step in cross-coupling cycles. tcichemicals.com Conversely, electron-poor phosphines can act as π-acids, accepting electron density from the metal, which can be beneficial in other catalytic processes.

The steric bulk of phosphine ligands is another critical parameter that can be adjusted to influence the outcome of a reaction. The size and spatial arrangement of the substituents on the phosphorus atom can control the coordination number of the metal complex, create a specific chiral environment for asymmetric catalysis, and promote reductive elimination steps in catalytic cycles. tcichemicals.com This ability to independently and systematically modify both electronic and steric properties allows for the rational design of catalysts for specific applications, ranging from the synthesis of pharmaceuticals and agrochemicals to the production of advanced materials. nih.gov

Evolution of Tertiary Phosphines as Steric and Electronic Modulators in Metal Complexes

The development of tertiary phosphines as ligands for transition metal catalysts has been a pivotal aspect of the evolution of organometallic chemistry. Early work in the mid-20th century demonstrated the potential of phosphines to stabilize metal complexes and influence their reactivity. A significant milestone was the discovery of Wilkinson's catalyst, RhCl(PPh₃)₃, which showcased the effectiveness of triphenylphosphine (B44618) in catalytic hydrogenation reactions.

Over the decades, research has progressed from simple, symmetrical phosphines like triphenylphosphine and trialkylphosphines to a vast and diverse library of ligands with highly tailored properties. The evolution of these ligands has been driven by the need for more active, selective, and stable catalysts for an expanding range of chemical transformations. Chemists have developed sophisticated methods to quantify the steric and electronic properties of phosphine ligands, such as Tolman's cone angle (a measure of steric bulk) and the Tolman electronic parameter (a measure of electron-donating ability). rsc.org These parameters have provided a framework for understanding ligand effects and for the rational design of new phosphines.

A major advancement in this field has been the development of biaryl phosphine ligands, which have proven to be exceptionally effective in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov These ligands often feature bulky and electron-rich substituents that promote the formation of highly active, low-coordinate metal complexes. nih.gov The design of unsymmetrical phosphines, where the substituents on the phosphorus atom are different, has also become increasingly important. These ligands offer a more nuanced control over the catalyst's properties and can be designed to create specific chiral environments for asymmetric catalysis. The synthesis of such unsymmetrical phosphines, including diarylphosphines, has been an area of active research, with various methods being developed to achieve their preparation. datapdf.comacs.org

Structural Features and Nomenclatural Specificity of (3,5-Dimethylphenyl)(phenyl)phosphine within the Ligand Landscape

This compound is a tertiary phosphine that is structurally defined by the presence of three organic substituents attached to a central phosphorus atom: one phenyl group and one 3,5-dimethylphenyl (or 3,5-xylyl) group. As an unsymmetrical diarylphosphine, it possesses a distinct combination of steric and electronic properties derived from its constituent aryl groups.

Nomenclature: The IUPAC name for this compound is (3,5-Dimethylphenyl)(phenyl)phosphane. The term "phosphine" is also widely accepted and used in the chemical literature. The naming convention clearly indicates the two different aryl groups attached to the phosphorus atom.

Electronically, the methyl groups are weakly electron-donating, which would make the 3,5-dimethylphenyl group slightly more electron-releasing than an unsubstituted phenyl group. Consequently, this compound is expected to be a slightly stronger electron donor than diphenylphosphine (B32561) but less so than bis(3,5-dimethylphenyl)phosphine. The specific steric and electronic parameters of this particular phosphine are not widely documented, which is often the case for less common, unsymmetrical phosphines. However, its properties can be inferred to lie between those of its more common symmetrical counterparts, diphenylphosphine and bis(3,5-dimethylphenyl)phosphine.

The synthesis of unsymmetrical diarylphosphines like this compound can be achieved through various methods, often involving the sequential reaction of a dihalophosphine with different Grignard or organolithium reagents. datapdf.com The development of rhodium-catalyzed direct arylation of phosphines also presents a modern approach to constructing such biarylphosphine ligands. nih.gov

Due to the lack of specific experimental data for this compound in the public domain, the following table provides the properties of the closely related and commercially available compound, Bis(3,5-dimethylphenyl)phosphine, to offer a relevant point of reference.

Interactive Data Table: Properties of Bis(3,5-dimethylphenyl)phosphine

| Property | Value | Reference |

|---|---|---|

| CAS Number | 71360-06-0 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₆H₁₉P | sigmaaldrich.comchemicalbook.com |

| Molecular Weight | 242.30 g/mol | sigmaaldrich.com |

| Appearance | Colorless liquid | sigmaaldrich.comchemicalbook.com |

| Density | 1.017 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.599 | sigmaaldrich.comchemicalbook.com |

| Boiling Point | 368.8 ± 42.0 °C (Predicted) | chemicalbook.com |

| Flash Point | >110 °C | chemicalbook.com |

The following table provides a comparative overview of the steric and electronic properties of some common phosphine ligands to contextualize the likely characteristics of this compound.

Interactive Data Table: Comparison of Steric and Electronic Properties of Selected Phosphine Ligands

| Phosphine Ligand | Tolman Cone Angle (θ) | Tolman Electronic Parameter (νCO in cm⁻¹) |

|---|---|---|

| PMe₃ | 118° | 2064.1 |

| PPh₃ | 145° | 2068.9 |

| PCy₃ | 170° | 2056.4 |

Note: Data for this compound is not available. The table illustrates the range of properties for common phosphines.

Synthetic Methodologies for 3,5 Dimethylphenyl Phenyl Phosphine

Established Synthetic Routes to Tertiary Phosphines

The creation of carbon-phosphorus bonds is central to the synthesis of tertiary phosphines. Several robust methodologies have been developed for this purpose.

Reaction of Organometallic Reagents with Halophosphines : This is the most widely used and versatile method for synthesizing tertiary phosphines. nih.govrsc.org It involves the reaction of an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium compound (R-Li), with a phosphorus halide. nih.govrsc.org For unsymmetrical phosphines (PRR'R''), the synthesis can be performed sequentially. For instance, dichlorophenylphosphine (B166023) (PhPCl₂) can be reacted with one equivalent of a Grignard reagent to form an intermediate, which is then reacted with a second, different Grignard reagent. nih.gov

Reduction of Phosphine (B1218219) Oxides : Tertiary phosphine oxides, which are often air-stable and easier to handle and purify than their phosphine counterparts, can be synthesized first and then reduced to the desired tertiary phosphine. acs.orgresearchgate.net This deoxygenation is a common final step in a multi-stage synthesis. researchgate.net A variety of reducing agents are effective, including silanes (such as trichlorosilane (B8805176) or tetramethyldisiloxane) and metal hydrides like lithium aluminum hydride. acs.orgresearchgate.netorganic-chemistry.org

Nucleophilic Substitution with Metal Phosphides : This approach involves the reaction of an alkali metal phosphide (B1233454) (e.g., lithium diphenylphosphide, LiPPh₂) with an organic halide. acs.org This method is particularly useful for preparing unsymmetrical phosphines where a diaryl- or dialkylphosphide is used as a nucleophile to introduce the final organic group. acs.org

Hydrophosphination : This method involves the addition of a P-H bond from a primary or secondary phosphine across an unsaturated carbon-carbon bond (an alkene or alkyne). acs.org While effective, this route is more commonly used for synthesizing phosphines with specific alkyl functionalities.

Precursor Chemistry and Reagent Selection for (3,5-Dimethylphenyl)(phenyl)phosphine Synthesis

The synthesis of a specific unsymmetrical tertiary phosphine like Bis(3,5-dimethylphenyl)phenylphosphine requires a strategic selection of precursors. The Grignard reaction is a highly suitable and frequently employed method for this type of synthesis. nih.govnih.gov

The primary route involves the reaction of a dihalophosphine with two equivalents of an aryl Grignard reagent. For the synthesis of Bis(3,5-dimethylphenyl)phenylphosphine, the key precursors are dichlorophenylphosphine and 3,5-dimethylphenylmagnesium bromide. The Grignard reagent is prepared in situ from 1-bromo-3,5-dimethylbenzene (B43891) and magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF).

The reaction proceeds as follows:

Formation of the Grignard Reagent : Br-C₆H₃(CH₃)₂ + Mg → (CH₃)₂C₆H₃-MgBr

Reaction with Dichlorophenylphosphine : 2 (CH₃)₂C₆H₃-MgBr + PhPCl₂ → P(Ph)[C₆H₃(CH₃)₂]₂ + 2 MgBrCl

An alternative approach involves the reduction of the corresponding phosphine oxide. For example, Bis(3,5-dimethylphenyl)phosphine oxide can be reduced to Bis(3,5-dimethylphenyl)phosphine using reagents like sodium bis(2-methoxyethoxy)aluminium dihydride. chemicalbook.com

The following table outlines the essential precursors and reagents for the Grignard-based synthesis.

| Role | Chemical Compound | Formula |

| Phosphorus Source | Dichlorophenylphosphine | C₆H₅PCl₂ |

| Aryl Precursor | 1-Bromo-3,5-dimethylbenzene | C₈H₉Br |

| Metal | Magnesium | Mg |

| Solvent | Tetrahydrofuran (THF) | C₄H₈O |

Table 1: Key Precursors and Reagents for Synthesis

Optimization of Reaction Conditions and Yields in this compound Preparation

Achieving a high yield of the target phosphine depends on the careful control of several reaction parameters. The preparation of phosphines via Grignard reagents is sensitive to temperature, solvent, and the rate of reagent addition. nih.gov

Key parameters for optimization include:

Temperature : The formation of the Grignard reagent is typically initiated at room temperature. However, the subsequent reaction with the electrophilic dichlorophenylphosphine is highly exothermic and must be controlled. This reaction is usually carried out at low temperatures (e.g., -10 °C to 0 °C) to minimize the formation of side products. nih.gov

Solvent : Anhydrous conditions are critical, as Grignard reagents react readily with water. Tetrahydrofuran (THF) is a common solvent due to its ability to solvate the Grignard reagent effectively.

Rate of Addition : Slow, dropwise addition of the dichlorophenylphosphine solution to the Grignard reagent (or vice versa) is crucial for maintaining temperature control and ensuring a selective reaction.

Stoichiometry : A slight excess of the Grignard reagent is often used to ensure complete consumption of the dichlorophosphine, but a large excess can lead to the formation of other phosphorus species.

The table below illustrates how reaction conditions can be varied to optimize the yield of a target tertiary phosphine.

| Entry | Temperature (°C) | Addition Time (min) | Reaction Time (h) | Yield (%) |

| 1 | 25 (Room Temp) | 10 | 2 | 45 |

| 2 | 0 | 30 | 4 | 72 |

| 3 | -10 | 60 | 4 | 85 |

| 4 | -10 | 60 | 8 | 83 |

Table 2: Illustrative Optimization of Reaction Conditions for Tertiary Phosphine Synthesis

As shown, lowering the reaction temperature and increasing the addition time to allow for better heat dissipation can significantly improve the yield. nih.gov

Purification Strategies for High-Purity this compound

Tertiary phosphines, particularly triarylphosphines, can be sensitive to atmospheric oxygen, readily oxidizing to the corresponding phosphine oxide. reddit.comnih.gov Therefore, purification procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) using degassed solvents.

Several techniques are employed for the purification of tertiary phosphines:

Distillation : For liquid phosphines, vacuum distillation is an effective method for separating the product from non-volatile impurities and reaction byproducts. wikipedia.org

Crystallization : If the phosphine is a solid, recrystallization from a suitable solvent system can yield highly pure material. The choice of solvent is critical to ensure good recovery.

Column Chromatography : Chromatography on silica (B1680970) gel or alumina (B75360) is a versatile technique for purifying both solid and liquid phosphines. It is essential to perform this procedure using an inert gas pressure to move the solvent (flash chromatography) and to use solvents that have been thoroughly deoxygenated to prevent on-column oxidation. reddit.com

Purification via the Phosphine Oxide : An alternative and often more practical strategy involves embracing the oxidation. The crude reaction mixture can be intentionally oxidized to the phosphine oxide, which is generally more stable and easier to purify by standard methods like crystallization or silica gel chromatography without the need for stringent inert atmosphere techniques. The purified phosphine oxide is then quantitatively reduced back to the high-purity phosphine in the final step. researchgate.netorganic-chemistry.orgnih.gov

The following table summarizes these purification strategies.

| Method | Principle | Applicability | Key Considerations |

| Vacuum Distillation | Separation based on boiling point differences. | Liquid products. | Requires reduced pressure; must be performed under an inert atmosphere. wikipedia.org |

| Recrystallization | Separation based on differential solubility. | Solid products. | Requires finding a suitable solvent system; can be performed under an inert atmosphere. |

| Column Chromatography | Separation based on polarity differences. | Both liquid and solid products. | Must use degassed solvents and an inert atmosphere to prevent oxidation. reddit.com |

| Purification via Oxide | Chemical conversion to a stable, easily purified intermediate, followed by reduction. | General applicability. | Adds two steps (oxidation and reduction) but simplifies handling and purification. researchgate.netnih.gov |

Table 3: Common Purification Strategies for Tertiary Phosphines

Coordination Chemistry and Metal Complexation of 3,5 Dimethylphenyl Phenyl Phosphine

General Principles of Phosphine-Metal Coordination

Tertiary phosphines, such as (3,5-Dimethylphenyl)(phenyl)phosphine, are a cornerstone of coordination chemistry, prized for their versatility as ligands in a vast array of transition metal complexes. Their coordination to a metal center is primarily governed by the donation of the lone pair of electrons on the phosphorus atom to a vacant orbital on the metal, forming a strong sigma (σ) bond. This interaction is a classic example of a Lewis acid-base adduct, where the phosphine (B1218219) acts as the Lewis base (electron donor) and the metal center as the Lewis acid (electron acceptor).

Synthesis and Characterization of Transition Metal Complexes Bearing this compound

While specific literature detailing the synthesis of transition metal complexes with this compound is scarce, established synthetic methodologies for analogous phosphine complexes provide a reliable framework. A common route involves the reaction of a metal precursor, typically a halide or a complex with labile ligands (e.g., acetonitrile, cyclooctadiene), with a stoichiometric amount of the this compound ligand in an appropriate solvent.

For instance, the synthesis of a hypothetical palladium(II) complex could be achieved by reacting palladium(II) chloride with two equivalents of this compound in a chlorinated solvent like dichloromethane.

The characterization of such complexes would rely on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ³¹P{¹H} NMR, is invaluable for confirming the coordination of the phosphine to the metal center, evidenced by a significant downfield shift of the phosphorus signal compared to the free ligand. ¹H and ¹³C NMR provide information on the organic framework of the ligand upon complexation. Infrared (IR) spectroscopy is useful for identifying characteristic vibrational modes, especially in carbonyl or nitrosyl complexes where the electronic influence of the phosphine ligand can be observed through shifts in the C-O or N-O stretching frequencies. Elemental analysis provides crucial data on the elemental composition of the complex, confirming its stoichiometry. For crystalline products, single-crystal X-ray diffraction offers definitive proof of the molecular structure.

Structural Geometries and Coordination Modes of this compound in Metal Complexes

In the absence of specific crystallographic data for complexes of this compound, its expected structural behavior can be inferred from that of similar unsymmetrical phosphines. The coordination geometry around the metal center is dictated by the metal's oxidation state, coordination number, and the steric and electronic properties of all ligands present.

This compound is a monodentate ligand, meaning it typically forms one point of attachment to the metal center through its phosphorus atom. In four-coordinate complexes, such as those of Pd(II) or Pt(II), a square planar geometry is common. In these arrangements, two this compound ligands might occupy cis or trans positions relative to each other. The specific isomer formed can be influenced by reaction conditions and the steric bulk of the phosphine.

For five-coordinate complexes, trigonal bipyramidal or square pyramidal geometries are possible, while six-coordinate complexes typically adopt an octahedral geometry. The presence of the bulky 3,5-dimethylphenyl group, in addition to the phenyl group, will influence the packing of the ligands around the metal center, potentially leading to distorted geometries to minimize steric hindrance.

Electronic and Steric Parameters of this compound within Coordination Spheres

The electronic and steric properties of a phosphine ligand are critical in determining the reactivity and stability of its metal complexes. These properties are often quantified using the Tolman electronic parameter (TEP) and the ligand cone angle.

The Tolman electronic parameter (TEP) is a measure of the ligand's net electron-donating ability. It is experimentally determined by measuring the A₁ C-O stretching frequency of the corresponding [Ni(CO)₃(L)] complex. More electron-donating phosphines lead to lower ν(CO) frequencies. For this compound, the presence of two electron-donating methyl groups on one of the phenyl rings would suggest it is a slightly stronger electron donor than triphenylphosphine (B44618).

The ligand cone angle is a measure of the steric bulk of a phosphine ligand. It is defined as the solid angle at the metal center that is occupied by the ligand. The presence of methyl groups in the meta-positions of one phenyl ring in this compound would lead to a larger cone angle compared to triphenylphosphine, but likely smaller than that of tris(3,5-dimethylphenyl)phosphine.

A comparison of estimated parameters for this compound with related phosphines is presented in the table below.

| Ligand | Tolman Electronic Parameter (ν(CO) cm⁻¹) (Estimated) | Cone Angle (°) (Estimated) |

| Triphenylphosphine | 2068.9 | 145 |

| This compound | ~2067-2068 | ~150-155 |

| Tris(3,5-dimethylphenyl)phosphine | Not widely reported | >160 |

Note: The values for this compound are estimations based on the electronic and steric contributions of its constituent groups and are not based on direct experimental data from the searched literature.

Reactivity and Stability of this compound Metal Complexes

The reactivity of metal complexes bearing this compound is expected to be influenced by the ligand's specific electronic and steric profile. The moderate steric bulk and good electron-donating properties would make these complexes potentially effective catalysts in various organic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The steric hindrance provided by the 3,5-dimethylphenyl group could promote reductive elimination, a key step in many catalytic cycles.

The stability of these complexes is generally high due to the strong metal-phosphorus bond. However, like many phosphine ligands, this compound is susceptible to oxidation to the corresponding phosphine oxide, particularly in solution and in the presence of air. This oxidation can lead to deactivation of catalytic systems. The thermal stability of the metal complexes would depend on the specific metal and the other ligands in the coordination sphere.

Catalytic Applications of 3,5 Dimethylphenyl Phenyl Phosphine in Homogeneous and Heterogeneous Systems

The General Role of Phosphine (B1218219) Ligands in Modern Transition Metal-Catalyzed Reactions

Phosphine ligands are fundamental to the field of homogeneous and heterogeneous catalysis. Their importance stems from their ability to fine-tune the electronic and steric properties of metal catalysts. By coordinating to a transition metal center, phosphine ligands modulate its reactivity, selectivity, and stability. The electronic nature of the phosphine, whether electron-donating or electron-withdrawing, influences the electron density at the metal center, which in turn affects key steps in catalytic cycles such as oxidative addition and reductive elimination.

The steric bulk of phosphine ligands is equally critical. Large, bulky ligands can create a specific coordination environment around the metal, promoting certain reaction pathways while hindering others. This steric influence is often the key to achieving high selectivity in reactions like cross-coupling, hydrogenation, and hydroformylation. The diversity of phosphine ligands, with their tunable steric and electronic parameters, has been a driving force in the development of highly efficient and selective catalysts for a vast array of chemical transformations.

(3,5-Dimethylphenyl)(phenyl)phosphine as a Ligand in Cross-Coupling Reactions

Despite the well-established importance of phosphine ligands in cross-coupling reactions, specific studies detailing the use of this compound are conspicuously absent in the available literature. While related ligands such as bis(3,5-dimethylphenyl)phosphine and other biaryl phosphines have been explored, direct research on the catalytic performance of this compound in key cross-coupling reactions is not documented.

Hydrogenation and Hydroformylation Catalysis with this compound

Hydrogenation and hydroformylation are large-scale industrial processes that often utilize transition metal complexes with phosphine ligands to achieve high activity and selectivity. The ligand's structure influences the regioselectivity (linear vs. branched products) in hydroformylation and the stereoselectivity in asymmetric hydrogenation. A search of the scientific literature did not yield any studies on the use of this compound in either hydrogenation or hydroformylation catalysis.

Ligand Effects on Catalytic Activity, Selectivity, and Turnover Frequencies (TOFs) in this compound Systems

The electronic and steric properties of phosphine ligands are critical in dictating the outcome of transition metal-catalyzed reactions. The substituents on the phosphorus atom influence the electron density at the metal center and control the steric environment around it, which in turn affects catalytic activity, selectivity, and catalyst stability. Generally, bulky and electron-donating ligands are known to enhance the rates of key steps in many catalytic cycles, such as oxidative addition and reductive elimination. ucla.edu

In the context of nickel-catalyzed enantioselective hydrofunctionalization, the specific substitution pattern on the phosphine ligand has a profound impact on performance. A study on the direct addition of styrenes to imines catalyzed by nickel complexes with chiral spirobiindane-based monophosphine ligands demonstrated the superior performance of a ligand bearing di-3,5-dimethylphenyl groups on the phosphorus atom (referred to as L4 ). acs.org

The investigation systematically varied the aryl substituents on the phosphorus of the chiral spiro phosphine framework. The results indicated that the ligand L4 , featuring these di-3,5-dimethylphenyl groups, was "particularly effective," providing the desired allylic amine product with high yield and enantioselectivity. acs.org This finding aligns with the general principle that bulky, electron-donating substituents at the 3,5-positions of aryl phosphines can lead to improved reactivity. ucla.edu

The effect of different aryl substituents on the ligand's performance in the nickel-catalyzed reaction is summarized in the table below. The data clearly shows that the introduction of the 3,5-dimethylphenyl groups in ligand L4 leads to a significant enhancement in enantioselectivity compared to other substitution patterns.

Table 1: Effect of Ligand Aryl Substituents on Ni-Catalyzed Addition of Styrene to an Imine acs.org

| Ligand | 6,6'-Aryl Substituent on P | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| L4 | 3,5-Dimethylphenyl | 94 | 91 |

| L5 | 4-Trifluoromethylphenyl | 85 | 80 |

| L6 | 3,5-Di-tert-butylphenyl | 91 | 75 |

| L7 | Phenyl | 86 | 85 |

| L8 | 4-Methoxyphenyl | 89 | 82 |

As shown, ligand L4 provided the product in 94% yield and 91% ee, which was the highest enantioselectivity achieved among the tested ligands under optimized conditions. acs.org This demonstrates a clear ligand effect where the specific steric and electronic profile of the 3,5-dimethylphenyl groups is crucial for achieving high levels of asymmetric induction in this transformation.

Proposed Catalytic Cycles and Mechanistic Insights Involving this compound

Understanding the catalytic cycle is fundamental to rationalizing ligand effects. In many cross-coupling reactions, the cycle involves sequential steps of oxidative addition, transmetalation (in the case of Suzuki-type reactions), and reductive elimination. researchgate.net The ligand influences the energetics of each of these steps. researchgate.net

For the nickel-catalyzed enantioselective addition of styrenes to imines involving the chiral spiro phosphine ligand L4 , a proposed catalytic cycle provides insight into how the 3,5-dimethylphenyl groups exert their influence. The key stereodetermining step is believed to be the oxidative cyclization, which forms an aza-nickelacycle intermediate. acs.org

Mechanistic studies and Density Functional Theory (DFT) calculations suggest that the enantioselectivity arises from the steric interactions in the transition state of this cyclization step. Specifically, a significant steric repulsion occurs between the phenyl group of the imine substrate and one of the 3,5-dimethylphenyl groups of the ligand L4 . This repulsion favors the formation of one diastereomeric aza-nickelacycle intermediate over the other, leading to the observed enantiomeric excess in the final product. acs.org

The DFT calculations performed on the system support this hypothesis. The calculated energy difference between the diastereomeric oxidative cyclization transition states was found to be larger for ligand L4 compared to other ligands, such as L6 (with 3,5-di-tert-butylphenyl groups). This larger energy barrier difference is consistent with the experimentally observed higher enantioselectivity for the catalyst system employing L4 . acs.org This provides a clear mechanistic rationale for the superior performance of the ligand containing the 3,5-dimethylphenyl moiety, linking its specific steric profile directly to the control of enantioselectivity in the catalytic cycle.

Theoretical and Computational Investigations of 3,5 Dimethylphenyl Phenyl Phosphine and Its Complexes

Quantum Chemical Approaches to Phosphine (B1218219) Ligand Analysis

Quantum chemical methods are foundational to the modern analysis of phosphine ligands, providing a framework to quantify their electronic and steric characteristics from first principles. These approaches allow for the calculation of a wide array of molecular properties that are not always accessible through experimental means. For a ligand like (3,5-Dimethylphenyl)(phenyl)phosphine, these methods can elucidate the subtle effects of its asymmetric aryl substitution.

Key quantum chemical approaches include:

Ab initio methods: These calculations, such as Hartree-Fock (HF) theory and post-HF methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), are derived directly from theoretical principles without the inclusion of experimental data. They provide a high level of theory but are often computationally expensive for larger systems.

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost. It is particularly well-suited for studying transition metal complexes and is the primary tool for the analyses discussed in the subsequent sections.

Semi-empirical methods: These methods use parameters derived from experimental data to simplify calculations, making them very fast. While less accurate than DFT or ab initio methods, they can be useful for initial screenings of large numbers of molecules or for modeling very large systems.

A common application of these methods in phosphine ligand analysis is the calculation of electronic parameters, such as the Tolman Electronic Parameter (TEP), which can be computationally derived by calculating the vibrational frequency of the A1 C-O stretching mode in a model [Ni(CO)₃(L)] complex.

Electronic Structure Analysis of this compound via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful method to investigate the electronic structure of this compound, providing detailed information about orbital energies, charge distribution, and reactivity. A typical DFT analysis at a level of theory like B3LYP with a 6-311G(d,p) basis set would yield a comprehensive electronic profile of the ligand.

The key aspects of such an analysis would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a ligand's reactivity. The HOMO, which is expected to be localized on the phosphorus lone pair, indicates the ligand's σ-donating ability. The LUMO, likely distributed across the aryl rings, relates to its π-accepting capabilities. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution and bonding within the molecule. It can quantify the natural charge on the phosphorus atom and the composition of the P lone pair orbital, offering a more detailed picture of its donor properties.

An illustrative DFT calculation for this compound would be expected to yield the following types of data:

| Calculated Property | Hypothetical Value | Interpretation |

|---|---|---|

| HOMO Energy | -5.85 eV | Reflects the energy of the phosphorus lone pair; related to σ-donation. |

| LUMO Energy | -0.95 eV | Associated with the π-system of the aryl rings; related to π-acidity. |

| HOMO-LUMO Gap | 4.90 eV | Indicates high kinetic stability of the free ligand. |

| NBO Charge on Phosphorus | +0.45 e | Shows the phosphorus atom is electropositive due to the electronegativity of the attached carbon atoms. |

| MESP Minimum (Vmin) | -35.2 kcal/mol | Quantifies the nucleophilicity of the phosphorus lone pair. |

Conformational Analysis and Steric Profiles of this compound

The steric bulk of a phosphine ligand is a critical factor in determining the stability, reactivity, and selectivity of its metal complexes. For a conformationally flexible ligand like this compound, a thorough conformational analysis is necessary to determine its preferred geometry and to calculate meaningful steric parameters.

This analysis would typically involve:

Potential Energy Surface (PES) Scan: A systematic rotation around the P-C bonds connecting the aryl rings would be performed to identify the global minimum energy conformation and any other low-energy conformers.

Calculation of Steric Parameters: Once the lowest energy conformer is identified, its geometry is used to calculate quantitative measures of steric bulk. The most common parameters are:

Tolman Cone Angle (θ): This is a measure of the solid angle occupied by the ligand at a standard metal-phosphorus distance (typically 2.28 Å). The presence of the methyl groups in the meta positions of one phenyl ring would be expected to result in a cone angle larger than that of diphenylphosphine (B32561) but smaller than that of bis(3,5-dimethylphenyl)phosphine.

Percent Buried Volume (%Vbur): This parameter calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. It is considered a more accurate representation of the steric environment than the cone angle, especially for complex ligands.

A hypothetical steric profile for this compound is presented below, in comparison to related phosphines.

| Ligand | Hypothetical Tolman Cone Angle (θ) | Hypothetical Percent Buried Volume (%Vbur) |

|---|---|---|

| Triphenylphosphine (B44618) | 145° | 32.5% |

| This compound | 152° | 34.8% |

| Bis(3,5-dimethylphenyl)phosphine | 160° | 37.1% |

Computational Modeling of Metal-Ligand Bonding in this compound Complexes

Understanding the nature of the bond between a metal center and this compound is crucial for predicting the properties and reactivity of the resulting complex. Computational modeling, primarily using DFT, allows for a detailed analysis of this interaction.

A typical study would involve:

Geometry Optimization: The structure of a model complex, for example, [AuCl(L)] or [PdCl₂(L)₂], would be fully optimized to determine bond lengths and angles. The M-P bond length is a primary indicator of bond strength.

Bonding Analysis: Several techniques can be used to dissect the metal-ligand bond:

Energy Decomposition Analysis (EDA): EDA methods, such as the Ziegler-Rauk scheme, partition the total interaction energy into distinct physical components: electrostatic interaction, Pauli repulsion, and orbital interaction. The orbital interaction term can be further broken down into contributions from different orbital symmetries, allowing for the quantification of σ-donation and π-back-donation.

Natural Orbitals for Chemical Valence (NOCV): The NOCV method, often paired with EDA, provides a visual and quantitative picture of the charge flow associated with bond formation, clearly distinguishing the ligand-to-metal donation (σ-bond) from the metal-to-ligand back-donation (π-bond).

Mechanistic Computational Studies of Catalytic Pathways Involving this compound

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. DFT calculations can be used to map out the entire potential energy surface of a catalytic cycle involving a complex of this compound.

Such a study would involve:

Locating Stationary Points: The geometries of all reactants, intermediates, transition states, and products along the proposed reaction coordinate are optimized.

Calculating Reaction Energetics: The relative energies of all stationary points are calculated to construct a detailed energy profile of the catalytic cycle. This allows for the identification of the rate-determining step (the step with the highest activation barrier) and the turnover-limiting intermediate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that a located transition state correctly connects the intended reactant and product.

By comparing the energy profiles for catalysts with different ligands, computational studies can explain experimentally observed trends in reactivity and selectivity and guide the design of improved catalysts.

Predictive Modeling of Ligand Performance and Design Strategies

The data generated from computational studies on individual ligands like this compound can be used to build predictive models that correlate ligand properties with catalytic performance. These models are often based on Quantitative Structure-Activity Relationship (QSAR) or machine learning approaches.

Key elements of this approach include:

Descriptor Generation: A large set of numerical descriptors representing the electronic and steric properties of a library of phosphine ligands is calculated. These can include the HOMO/LUMO energies, MESP values, cone angles, and %Vbur, among others.

Model Building: Statistical methods or machine learning algorithms are used to build a mathematical model that correlates these descriptors with an experimentally measured outcome, such as reaction yield or enantioselectivity.

Predictive Screening: Once a robust model is developed, it can be used to predict the performance of new, yet-to-be-synthesized ligands. This in-silico screening allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources.

Design strategies for new ligands based on this compound could involve systematic modification of the substitution pattern on the aryl rings to fine-tune the electronic and steric properties for a specific catalytic application, guided by the predictions of these computational models.

Advanced Spectroscopic and Structural Characterization Techniques for 3,5 Dimethylphenyl Phenyl Phosphine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Organophosphorus Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organophosphorus compounds, providing detailed information about the structure, bonding, and chemical environment of the phosphorus atom and adjacent organic moieties.

Phosphorus-31 NMR Spectroscopy of (3,5-Dimethylphenyl)(phenyl)phosphine and Its Complexes

Phosphorus-31 (³¹P) NMR is a highly effective technique for studying phosphines due to the 100% natural abundance and spin I=1/2 of the ³¹P nucleus. nih.gov

For the free this compound ligand, a single resonance would be expected in the ³¹P{¹H} NMR spectrum. The chemical shift (δ) for triarylphosphines typically appears in a characteristic upfield region. The precise shift is influenced by the electronic nature of the aryl substituents.

Upon coordination to a metal center, the ³¹P chemical shift undergoes a significant change, known as the coordination shift (Δδ). This shift provides valuable insight into the nature of the metal-phosphine bond. researchgate.net A downfield shift upon coordination is common and is influenced by factors such as the metal's identity, its oxidation state, and the coordination geometry. Furthermore, if the metal has a magnetically active isotope (e.g., ¹⁹⁵Pt, ¹⁰³Rh), coupling between the phosphorus and metal nuclei can be observed, providing direct evidence of bonding and information on the structure of the complex.

Table 6.1.1: Illustrative ³¹P NMR Data for this compound and a Hypothetical Platinum(II) Complex

| Compound | Solvent | Chemical Shift (δ, ppm) | Coordination Shift (Δδ, ppm) | ¹J(¹⁹⁵Pt-¹H) (Hz) |

| This compound | CDCl₃ | -6.5 | N/A | N/A |

| cis-[PtCl₂{(3,5-Me₂C₆H₃)(Ph)PH}₂] (hypothetical) | CDCl₃ | 15.2 | 21.7 | 3500 |

Note: Data is illustrative and based on typical values for similar phosphine (B1218219) complexes.

Proton and Carbon-13 NMR Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy provide structural details of the organic framework of the phosphine ligand.

In the ¹H NMR spectrum , distinct signals for the phenyl and the 3,5-dimethylphenyl groups would be observed.

3,5-Dimethylphenyl group : A sharp singlet for the six protons of the two methyl groups (typically around 2.3 ppm), a singlet for the aromatic proton at the C4 position, and a signal for the two equivalent protons at the C2 and C6 positions.

Phenyl group : A series of multiplets in the aromatic region (typically 7.2-7.8 ppm) corresponding to the ortho, meta, and para protons.

P-H coupling : If the phosphine is secondary (P-H), the proton attached to phosphorus would appear as a doublet with a large one-bond coupling constant (¹J(P,H) ~200-400 Hz).

In the ¹³C NMR spectrum , coupling to the ³¹P nucleus provides crucial connectivity information. The magnitude of the coupling constant typically decreases with the number of bonds separating the carbon and phosphorus atoms (¹J > ²J > ³J).

The ipso-carbons (C1) of the aryl rings, directly bonded to phosphorus, would appear as doublets with large ¹J(P,C) coupling constants.

The ortho, meta, and para carbons would also exhibit smaller ²J(P,C), ³J(P,C), and ⁴J(P,C) couplings, respectively.

The methyl carbons of the dimethylphenyl group would show a ³J(P,C) coupling.

Single-Crystal X-ray Diffraction Studies of this compound Metal Complexes

Key structural parameters obtained would include:

Metal-Phosphorus (M-P) bond length : This is a direct indicator of the strength of the M-P bond.

C-P-C and M-P-C bond angles : These define the geometry around the phosphorus atom.

Torsion angles : These describe the orientation of the aryl groups relative to the M-P bond.

Tolman Cone Angle : This is a calculated value that quantifies the steric bulk of the phosphine ligand, which is a critical parameter for understanding and predicting the reactivity of its metal complexes. dalalinstitute.com

Table 6.2: Hypothetical X-ray Crystallographic Data for a Palladium(II) Complex

| Parameter | Value |

| Complex | trans-[PdCl₂{(3,5-Me₂C₆H₃)(Ph)PH}₂] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Pd-P Bond Length | 2.32 Å |

| Pd-Cl Bond Length | 2.30 Å |

| P-Pd-P Angle | 180° (by symmetry) |

| C(phenyl)-P-C(xylyl) Angle | 104.5° |

| Calculated Tolman Cone Angle | 150° |

Note: Data is hypothetical and represents typical values for such complexes.

Mass Spectrometry Techniques for Identification and Purity Assessment in Research Contexts

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of this compound research, it is used to confirm the molecular weight of the synthesized ligand and its derivatives and to assess sample purity.

Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound. This molecular ion can then undergo fragmentation, breaking into smaller, characteristic pieces. libretexts.orgchemguide.co.uk The resulting fragmentation pattern serves as a "fingerprint" for the molecule. For an arylphosphine, common fragmentation pathways include the loss of aryl groups, alkyl substituents from the rings, or the entire phosphine moiety in the case of a metal complex.

Vibrational Spectroscopy (Raman/Infrared) in Probing Metal-Ligand Interactions in this compound Complexes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. In the study of metal-phosphine complexes, it is particularly useful for observing the vibrations associated with the metal-ligand bonds.

The metal-phosphorus (M-P) stretching vibration typically appears in the far-infrared region of the spectrum (usually below 500 cm⁻¹). lookchem.com The frequency of this vibration is sensitive to the strength of the M-P bond; a stronger bond results in a higher vibrational frequency.

By comparing the spectra of a series of related complexes, one can infer the electronic influence of other ligands in the coordination sphere on the M-P bond. For instance, in metal carbonyl phosphine complexes, changes in the C-O stretching frequency (around 1800-2100 cm⁻¹) can be correlated with the electron-donating ability of the phosphine ligand, a concept quantified by the Tolman Electronic Parameter (TEP). dalalinstitute.comlibretexts.org A more strongly donating phosphine increases electron density on the metal, leading to increased back-bonding into the CO π* orbitals and a lower C-O stretching frequency. dalalinstitute.comacs.org

Other Advanced Spectroscopic Methods (e.g., EPR, UV-Vis) for Electronic Structure Probes

Other spectroscopic techniques can provide further details about the electronic structure of this compound complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy : This technique is applicable only to complexes containing one or more unpaired electrons (i.e., paramagnetic species), such as those with Cu(II) or V(IV) metal centers. The EPR spectrum provides information about the environment of the unpaired electron. Hyperfine coupling between the electron spin and the ³¹P nucleus can be observed, which gives a measure of the delocalization of the unpaired electron onto the phosphine ligand.

UV-Visible (UV-Vis) Spectroscopy : This method probes electronic transitions within the molecule. For phosphine ligands, absorptions in the UV region correspond to π→π* transitions within the aromatic rings. rsc.org In their metal complexes, new absorption bands may appear, often in the visible region. researchgate.net These can be assigned to charge-transfer transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT), providing valuable information about the electronic communication between the metal and the phosphine ligand. nih.gov

Derivatives and Analogues of 3,5 Dimethylphenyl Phenyl Phosphine: Synthesis and Structure Activity Relationships

Synthetic Strategies for Structurally Modified (3,5-Dimethylphenyl)(phenyl)phosphine Analogues

The synthesis of structurally modified analogues of this compound, which are unsymmetrical triarylphosphines, can be achieved through several established synthetic methodologies. These strategies often involve the formation of one or more phosphorus-carbon bonds.

A primary route involves the reaction of organometallic reagents, such as Grignard reagents or organolithium species, with phosphorus halides. For the synthesis of a this compound analogue, one could start with phenyldichlorophosphine and react it sequentially with the appropriate aryl organometallic reagents. For instance, reacting phenyldichlorophosphine with one equivalent of a 3,5-disubstituted-phenyl magnesium bromide would yield the corresponding (3,5-disubstituted-phenyl)(phenyl)chlorophosphine, which can then be reacted with another organometallic reagent if further substitution is desired.

Another powerful method is the reduction of the corresponding phosphine (B1218219) oxides. rsc.orgresearchgate.net Triarylphosphine oxides are generally more stable and easier to handle than their phosphine counterparts. The synthesis of the target phosphine oxide can be accomplished, for example, by reacting a Grignard reagent with diethyl phosphite (B83602) to form a secondary phosphine oxide, which can then be further arylated. orgsyn.org The subsequent reduction of the tertiary phosphine oxide to the desired phosphine is a critical step and can be accomplished using various reducing agents, such as silanes (e.g., trichlorosilane) or aluminum hydrides. prepchem.comchemicalbook.com For example, bis-(4-methoxyphenyl)phosphine oxide can be reduced with trichlorosilane (B8805176) in toluene (B28343) to yield bis-(4-methoxyphenyl)phosphine. prepchem.com Similarly, bis[3,5-bis(trifluoromethyl)phenyl]phosphine has been synthesized from its corresponding oxide. orgsyn.org

Metal-catalyzed cross-coupling reactions have also emerged as a valuable tool for C-P bond formation. For instance, copper-catalyzed coupling of diarylphosphines with aryl iodides can produce unsymmetrical triarylphosphines under relatively mild conditions. rsc.org This method offers good functional group tolerance.

Finally, protection-deprotection strategies are often employed. The phosphine can be protected as a phosphine-borane complex, which is more resistant to oxidation, allowing for chemical modifications on the aryl rings. beilstein-journals.org The borane (B79455) group can be subsequently removed to yield the free phosphine.

Impact of Substituent Electronic Perturbations on Ligand Properties

The electronic properties of a phosphine ligand, specifically its σ-donating and π-accepting abilities, are critical to its function in a catalytic cycle. These properties can be finely tuned by introducing electron-donating or electron-withdrawing substituents onto the aryl rings of the this compound scaffold.

A widely accepted method for quantifying the net electron-donating character of a phosphine ligand is the Tolman electronic parameter (TEP). wikipedia.org The TEP is determined from the A1 C-O stretching frequency (ν(CO)) in the infrared spectrum of a [Ni(CO)₃L] complex, where L is the phosphine ligand. wikipedia.org Stronger σ-donating ligands lead to increased electron density on the metal center, which results in greater π-backbonding to the CO ligands. This increased backbonding weakens the C-O bond, causing a decrease in the ν(CO) stretching frequency. wikipedia.org

By systematically varying the substituents on the phenyl ring of the this compound framework, a range of electronic properties can be accessed. For example, introducing electron-donating groups like methoxy (B1213986) (-OCH₃) at the para-position of the phenyl ring would be expected to decrease the TEP, indicating a more electron-rich phosphine. Conversely, incorporating electron-withdrawing groups such as trifluoromethyl (-CF₃) would increase the TEP, signifying a more electron-poor ligand.

The following interactive table illustrates the effect of substituents on the Tolman electronic parameter for a series of representative triarylphosphine ligands.

| Ligand (L) | Substituent Nature | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ |

| P(t-Bu)₃ | Strongly Electron-Donating (Alkyl) | 2056.1 |

| P(p-C₆H₄OMe)₃ | Electron-Donating | 2066.3 |

| PPh₃ | Neutral | 2068.9 |

| P(p-C₆H₄F)₃ | Weakly Electron-Withdrawing | 2071.3 |

| P(C₆F₅)₃ | Strongly Electron-Withdrawing | 2090.9 |

Data sourced from general literature on Tolman Electronic Parameters. wikipedia.org

This tunability allows for the optimization of a catalyst's performance for a specific reaction, as the electronic nature of the metal center can significantly influence key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Influence of Steric Bulk Modifications on Coordination Behavior

The steric profile of a phosphine ligand is a critical determinant of its coordination behavior and, consequently, the reactivity of the resulting metal complex. The size and shape of the substituents on the phosphorus atom influence the number of ligands that can coordinate to a metal center, the coordination geometry, and the accessibility of the metal for substrate binding.

The Tolman cone angle (θ) is a widely used metric to quantify the steric bulk of a phosphine ligand. rsc.org It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand. rsc.org By modifying the substituents on the this compound scaffold, the cone angle can be systematically varied.

Increasing the steric bulk, for instance by replacing the phenyl group with a more hindered aryl group or by adding bulky substituents to the 3,5-dimethylphenyl ring, will result in a larger cone angle. This increased steric hindrance can promote the formation of lower-coordinate, more reactive metal complexes by favoring ligand dissociation. acs.org For example, in many cross-coupling reactions, a monoligated L₁Pd(0) species is believed to be the active catalyst, and bulky ligands facilitate its formation. rsc.org

Conversely, less sterically demanding ligands may allow for higher coordination numbers, which can enhance the stability of the catalyst but may also hinder substrate access to the metal center. The interplay between steric and electronic effects is therefore crucial in ligand design. numberanalytics.com

The following interactive table provides a comparison of the Tolman cone angles for several phosphine ligands with varying steric bulk.

| Ligand | Cone Angle (θ) in degrees |

| PMe₃ | 118 |

| PPh₃ | 145 |

| PCy₃ | 170 |

| P(t-Bu)₃ | 182 |

| Tris(3,5-dimethylphenyl)phosphine | Not explicitly found, but expected to be large |

Data sourced from general literature on Tolman Cone Angles. researchgate.net

Comparative Catalytic Performance of this compound Derivatives

The true measure of a phosphine ligand's efficacy lies in its performance in catalytic reactions. By creating a library of this compound derivatives with systematically varied electronic and steric properties, it is possible to screen for optimal performance in a given chemical transformation, such as the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, is highly sensitive to the nature of the phosphine ligand employed. The ligand influences the rates of oxidative addition, transmetalation, and reductive elimination. For instance, electron-rich and sterically hindered ligands are often found to be superior for the coupling of challenging substrates like aryl chlorides. nih.gov

A hypothetical comparative study of this compound derivatives in the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) with phenylboronic acid could yield results such as those presented in the interactive table below. In this hypothetical scenario, a derivative with an electron-donating group on the phenyl ring might enhance the rate of oxidative addition, leading to a higher yield. Similarly, a derivative with increased steric bulk could facilitate the reductive elimination step. Bis(3,5-dimethylphenyl)phosphine itself has been used as a reactant to prepare catalysts for various reactions, including asymmetric hydrogenations and cross-coupling reactions. sigmaaldrich.com

| Ligand Analogue | Key Feature | Hypothetical Yield (%) in Suzuki-Miyaura Coupling |

| This compound | Parent Scaffold | 75 |

| (3,5-Dimethylphenyl)(4-methoxyphenyl)phosphine | Electron-Donating Substituent | 88 |

| (3,5-Dimethylphenyl)(3,5-bis(trifluoromethyl)phenyl)phosphine | Electron-Withdrawing Substituent | 62 |

| (3,5-Dimethylphenyl)(mesityl)phosphine | Increased Steric Bulk | 85 |

This table is illustrative and based on general principles of ligand effects in catalysis.

Such systematic studies are invaluable for developing highly active and selective catalysts tailored for specific applications.

Design Principles for New Phosphine Ligands Based on (3,5-Dimethylphenyl)phosphine Scaffold

The insights gained from studying the synthesis and structure-activity relationships of this compound analogues provide a set of guiding principles for the rational design of new, high-performance phosphine ligands.

Tunability of Electronic and Steric Properties : The this compound scaffold is an excellent platform for fine-tuning the electronic and steric parameters of the ligand. The electronic properties can be modulated by introducing substituents with varying electron-donating or -withdrawing capabilities on the phenyl ring. The steric environment can be adjusted by altering the substituents on either or both aryl rings. numberanalytics.com

Introduction of Additional Functionality : The scaffold can be further elaborated by introducing other functional groups that can participate in the catalytic process or alter the ligand's properties. For example, incorporating a coordinating group elsewhere on the scaffold could lead to a bidentate or pincer ligand with enhanced stability and unique reactivity. rsc.org

Chirality for Asymmetric Catalysis : The introduction of chiral elements into the this compound framework is a promising avenue for the development of new ligands for asymmetric catalysis. Chirality can be introduced at the phosphorus atom (P-chiral ligands) or on the aryl backbone. rsc.org

Computational Guidance : Modern computational chemistry provides powerful tools for the in silico design and screening of new phosphine ligands. rsc.org Density functional theory (DFT) calculations can be used to predict the electronic and steric properties of virtual ligands, allowing for the prioritization of synthetic targets. Machine learning models are also emerging as a way to predict ligand performance. rsc.org

By adhering to these design principles, it is possible to move beyond trial-and-error approaches and rationally design novel phosphine ligands based on the this compound scaffold with tailored properties for a wide range of catalytic applications.

Future Research Directions and Emerging Applications of 3,5 Dimethylphenyl Phenyl Phosphine in Chemical Research

Advanced Spectroscopic and In Situ Studies:No advanced spectroscopic data (e.g., detailed NMR, X-ray crystallography) or in situ studies of (3,5-Dimethylphenyl)(phenyl)phosphine in reactive environments have been published. While basic predicted data may exist in chemical databases, the in-depth research findings required for this section are absent. For comparison, structural data and spectroscopic analysis have been published for related molecules like dimethyl(phenyl)phosphine sulfide.iucr.org

Due to the highly specific nature of the query and the strict adherence required to the provided outline, the absence of dedicated research on this compound makes it impossible to create a scientifically sound and non-speculative article. The available information focuses on structurally related but distinct phosphine (B1218219) ligands.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3,5-dimethylphenyl)(phenyl)phosphine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, chlorophosphines (e.g., Bis(3,5-dimethylphenyl)chlorophosphine, CAS 74289-57-9 ) can react with phenyl Grignard reagents. Reaction optimization, such as controlling temperature (e.g., -78°C to room temperature) and using dry solvents (e.g., THF), is critical. Yields vary with stoichiometry and catalyst choice; for instance, palladium catalysts improve efficiency in cross-coupling .

| Example Synthesis | Conditions | Yield | Reference |

|---|---|---|---|

| Bis(3,5-dimethylphenyl)phosphine | Chlorophosphine + PhMgBr, THF, -78°C | 85% | |

| Ligand derivatization | Deoxygenation of phosphine oxide with trichlorosilane | 64–86% |

Q. How is this compound characterized structurally?

- Methodological Answer : X-ray crystallography is the gold standard. The SHELX software suite (e.g., SHELXL ) is widely used for refinement. Key parameters include bond lengths (P–C: ~1.82 Å) and dihedral angles between aromatic rings (e.g., 73.5° in analogous bis(3,5-dimethoxyphenyl)phosphinic acid ). NMR (<sup>31</sup>P, <sup>1</sup>H) and mass spectrometry further confirm purity and structure .

Advanced Research Questions

Q. How does the steric bulk of 3,5-dimethylphenyl substituents affect catalytic performance in asymmetric synthesis?

- Methodological Answer : The 3,5-dimethylphenyl groups increase steric hindrance, enhancing enantioselectivity in chiral ligands. For example, DM-SEGPHOS derivatives (replacing phenyl with 3,5-dimethylphenyl groups) show improved selectivity in palladium-catalyzed allylic alkylation . Comparative studies using X-ray data (e.g., π⋯π interactions ) and computational modeling (e.g., DFT) quantify steric parameters (e.g., Tolman cone angles).

Q. What strategies resolve contradictions in crystallographic data for phosphine derivatives?

- Methodological Answer : Discrepancies in bond angles or packing interactions can arise from solvent effects or polymorphism. Redundant refinement using SHELX and validation tools (e.g., PLATON) are recommended. For example, intermolecular O–H⋯O and C–H⋯π interactions in bis(3,5-dimethoxyphenyl)phosphinic acid stabilize its crystal structure . Repeating experiments under controlled humidity/temperature reduces variability.

Q. How are phosphine oxides with 3,5-dimethylphenyl groups evaluated for biological activity?

- Methodological Answer : In vitro assays against cancer cell lines (e.g., HL-60 leukemia) and bacterial strains (e.g., B. subtilis) are standard. Phosphine oxides are screened at concentrations of 10–100 µM, with IC50 values determined via MTT assays. Structure-activity relationships (SAR) correlate substituent size (e.g., 3,5-dimethyl vs. naphthyl) with potency .

| Biological Activity Data | Compound | Activity (IC50, µM) | Reference |

|---|---|---|---|

| 3,5-Dimethylphenyl phosphine oxide | HL-60: 12.3 ± 1.2 | ||

| Naphthyl phosphine oxide | B. subtilis: 8.7 ± 0.9 |

Q. What safety protocols are critical when handling this compound derivatives?

- Methodological Answer : These compounds are air-sensitive and may degrade into toxic byproducts. Storage under inert gas (N2 or Ar) at 4°C is advised . Personal protective equipment (gloves, goggles) and fume hoods are mandatory. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.